REACTION_CXSMILES
|
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12](=[O:14])[CH3:13])=[C:4]([OH:15])[CH:3]=1.[OH:16][C:17]1[CH:22]=[CH:21][C:20](B(O)O)=[CH:19][CH:18]=1.C(=O)([O-])[O-].[K+].[K+]>O.O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[OH:15][C:4]1[CH:3]=[C:2]([C:20]2[CH:21]=[CH:22][C:17]([OH:16])=[CH:18][CH:19]=2)[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]=1[C:12](=[O:14])[CH3:13] |f:2.3.4,^1:42,44,63,82|
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Name
|
|
Quantity
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0.255 g
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Type
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reactant
|
Smiles
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BrC1=CC(=C(C2=CC=CC=C12)C(C)=O)O
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
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OC1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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9.7 mL
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Type
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solvent
|
Smiles
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O
|
Name
|
|
Quantity
|
32 mL
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Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
0.056 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was flushed with nitrogen
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Type
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CUSTOM
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Details
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sealed
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Type
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TEMPERATURE
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Details
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The solution was cooled to room temperature
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Type
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CUSTOM
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Details
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partitioned between 200 mL of 10% methanol in ethyl acetate and 100 mL saturated aqueous sodium chloride
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted (2×50 mL 10% methanol in ethyl acetate)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over sodium sulfate
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Type
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FILTRATION
|
Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
|
Name
|
|
Type
|
product
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Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C2=CC=CC=C2C(=C1)C1=CC=C(C=C1)O)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.223 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |